molecular formula C23H29N5O4 B14104404 Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Cat. No.: B14104404
M. Wt: 439.5 g/mol
InChI Key: QARIXEHVSRPEDA-UHFFFAOYSA-N
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Description

Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of diazepino purines This compound is characterized by its unique structure, which includes a butyl ester group, a diazepino ring fused to a purine core, and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of functional group transformations to introduce the diazepino ring and the butyl ester group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate ring closure and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the purine or diazepino rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules. Its structure suggests potential binding affinity to nucleic acids or proteins, making it a candidate for studies on molecular recognition and binding specificity.

Medicine

In medicinal chemistry, butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is explored for its potential therapeutic applications. Its structural features may confer biological activity, making it a candidate for drug development targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique structure can impart specific properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-[1-methyl-10-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate: Similar structure with a chlorophenyl substituent instead of a methylphenyl group.

    Butyl 2-[1-methyl-10-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate: Similar structure with a fluorophenyl substituent.

Uniqueness

Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is unique due to its specific combination of functional groups and ring systems. The presence of a butyl ester group, a diazepino ring, and a methylphenyl substituent confers distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

IUPAC Name

butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

InChI

InChI=1S/C23H29N5O4/c1-4-5-14-32-18(29)15-28-21(30)19-20(25(3)23(28)31)24-22-26(12-6-7-13-27(19)22)17-10-8-16(2)9-11-17/h8-11H,4-7,12-15H2,1-3H3

InChI Key

QARIXEHVSRPEDA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C

Origin of Product

United States

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